N,N'-(methylenedi-4,1-phenylene)dimethanesulfonamide
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Overview
Description
N-(4-{4-[(METHYLSULFONYL)AMINO]BENZYL}PHENYL)METHANESULFONAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a methanesulfonamide group attached to a benzylphenyl structure, which includes a methylsulfonylamino substituent. The molecular formula of this compound is C8H12N2O4S2, and it has a molecular weight of 264.324 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{4-[(METHYLSULFONYL)AMINO]BENZYL}PHENYL)METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzylamine with methanesulfonyl chloride under controlled conditions to form the intermediate product. This intermediate is then further reacted with 4-(methylsulfonyl)aniline to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{4-[(METHYLSULFONYL)AMINO]BENZYL}PHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-{4-[(METHYLSULFONYL)AMINO]BENZYL}PHENYL)METHANESULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-{4-[(METHYLSULFONYL)AMINO]BENZYL}PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-{4-[(METHYLSULFONYL)AMINO]BENZYL}PHENYL)METHANESULFONAMIDE include:
N-(4-{4-[(METHYLSULFONYL)AMINO]PHENOXY}PHENYL)METHANESULFONAMIDE: A compound with a similar structure but with a phenoxy group instead of a benzyl group.
Dofetilide: A compound with a similar sulfonamide group but different overall structure and used as an antiarrhythmic agent.
Uniqueness
Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H18N2O4S2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[4-[[4-(methanesulfonamido)phenyl]methyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H18N2O4S2/c1-22(18,19)16-14-7-3-12(4-8-14)11-13-5-9-15(10-6-13)17-23(2,20)21/h3-10,16-17H,11H2,1-2H3 |
InChI Key |
KLYKBGKWTGHMNS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NS(=O)(=O)C |
Origin of Product |
United States |
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